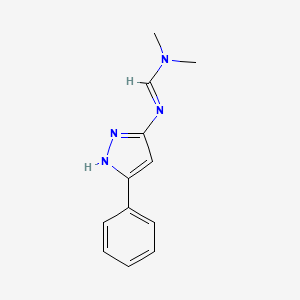
N,N-Dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the phenyl group and the dimethylamino group further enhances its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of essential biomolecules in certain parasites . The binding of the compound to the enzyme’s active site disrupts its function, leading to the inhibition of parasite growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-4-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-1-yl)methanimidamide
Uniqueness
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic properties further distinguish it from similar compounds .
Propriétés
Numéro CAS |
222314-84-3 |
|---|---|
Formule moléculaire |
C12H14N4 |
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide |
InChI |
InChI=1S/C12H14N4/c1-16(2)9-13-12-8-11(14-15-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15) |
Clé InChI |
NZJBGMUMRFILIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=NNC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
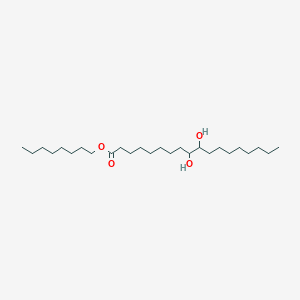

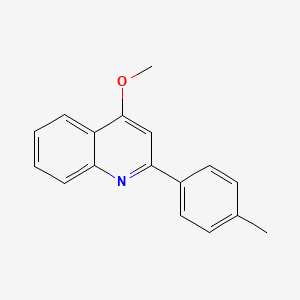
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
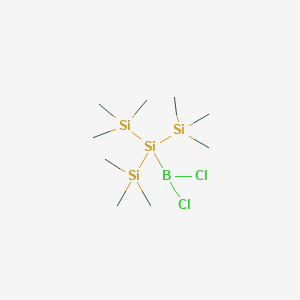
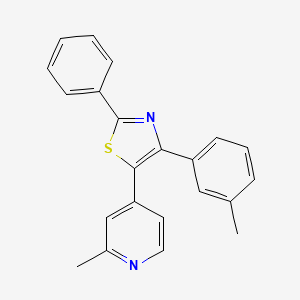

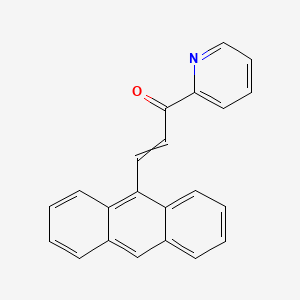

![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

